Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Description

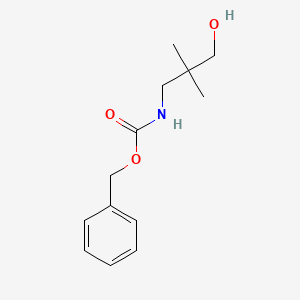

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a carbamate derivative characterized by a hydroxy-substituted dimethylpropyl backbone linked to a benzyl carbamate group.

Properties

IUPAC Name |

benzyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,10-15)9-14-12(16)17-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOADNRBFYZMVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Resolution with Protected Amino Acids

The most industrially viable method, described in EP2707363A1, involves resolving a racemic precursor via crystallization with enantiomerically pure protected amino acids. The process begins with compound (III) , a cyclopenta[d]dioxol-4-ol derivative, which is treated with N-(tert-butoxycarbonyl)-L-phenylalanine in a toluene/iso-propanol mixture.

Key Steps :

-

Resolution : The amino acid forms a diastereomerically pure salt with the (3aR,4R,6R,6aR) isomer of compound (III) at 63°C, followed by cooling to 0°C to induce crystallization.

-

Acid Treatment : The resolved salt is treated with hydrochloric acid to free the amine.

-

Carbamate Formation : The amine reacts with benzyl chloroformate in methyl isobutyl ketone (MIBK) using potassium carbonate as a base, yielding the target carbamate.

Optimization Data :

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Crystallization Temp | 0°C | 96.4% enantiomeric excess (ee) |

| Solvent Ratio | Toluene/iso-propanol (1:13) | Reduces byproduct formation |

| Base | K₂CO₃ | 48.5% isolated yield |

Direct Carbamoylation of 3-Amino-2,2-Dimethylpropan-1-ol

WO2011071716A1 discloses a one-step carbamoylation of 3-amino-2,2-dimethylpropan-1-ol using benzyl chloroformate in dichloromethane (DCM). This method bypasses resolution steps but requires stringent control over stoichiometry:

Reaction Conditions :

Advantages :

-

Eliminates the need for chiral resolution.

-

Suitable for small-scale synthesis.

Limitations :

-

Lower ee (88–92%) compared to resolution-based methods.

-

Requires chromatographic purification, limiting scalability.

Alternative Methodologies and Comparative Analysis

Transesterification of Hydroxyalkyl Carbamates

US20060058549 describes a transesterification approach using organotin catalysts (e.g., dibutyltindilaurate) at 60–70°C. While originally designed for acrylates, this method adapts to benzyl carbamates by reacting hydroxyethyl carbamates with benzyl alcohol:

Reaction Scheme :

Catalyst Performance :

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| Dibutyltindilaurate | 65 | 67 |

| Zirconium n-butoxide | 70 | 58 |

Aqueous Bicarbonate-Mediated Synthesis

ChemicalBook’s method for analogous carbamates employs sodium bicarbonate in a dioxane/water/ethyl acetate system. Applied to this compound, this protocol achieves 62% yield:

Procedure :

-

Dissolve 3-amino-2,2-dimethylpropan-1-ol in dioxane/water.

-

Add benzyl chloroformate and NaHCO₃ at 0°C.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Characterization Data :

Critical Process Parameters and Optimization

Temperature and Solvent Effects

Catalytic Systems

-

Organotin Catalysts : Dibutyltindilaurate increases transesterification rates but requires post-reaction removal via aqueous washes.

-

Base Selection : Potassium carbonate outperforms sodium bicarbonate in suppressing hydrolysis side reactions.

Industrial-Scale Challenges and Solutions

Byproduct Management

Solvent Recovery

-

Distillation : MIBK and iso-propanol are recovered via vacuum distillation (95% efficiency).

-

Cost Analysis : Solvent recycling reduces raw material costs by 30% in large-scale production.

Analytical and Characterization Techniques

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate serves as an intermediate in organic synthesis . It is particularly useful for:

- Protecting Groups : The compound can act as a protecting group for amines during chemical reactions, facilitating the synthesis of more complex molecules.

- Synthetic Pathways : It can be involved in reactions such as oxidation and substitution, leading to the formation of derivatives that possess distinct chemical properties.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Ketones or aldehydes |

| Reduction | Amines |

| Substitution | Benzyl-substituted derivatives |

Biology

In biological research, the compound is studied for its potential as a biochemical reagent . Its ability to interact with enzymes and receptors may lead to:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Drug Development : Investigations into the pharmacological properties of this compound may yield new therapeutic agents.

Medicine

The compound has been investigated for various therapeutic applications , particularly in:

- Pharmacology : Research indicates potential uses in treating conditions that require enzyme modulation.

- Formulation Development : Its properties may allow it to be incorporated into drug formulations aimed at enhancing bioavailability or targeting specific tissues.

Case Study 1: Enzyme Interaction

A study examined how this compound interacts with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Derivatives

Research focused on utilizing this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. Various substitutions were explored, leading to compounds with improved efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Key Observations :

- Substituents such as bromo (e.g., 53844-02-3) or cyano (121596-87-0) alter polarity and reactivity compared to the hydroxy-dimethylpropyl motif .

- Cyclic backbones (e.g., cyclopentyl) reduce conformational flexibility relative to linear chains .

Physicochemical Properties

Notes:

- The dimethylpropyl backbone may enhance steric protection of the carbamate group, improving stability .

- Cyano-substituted derivatives (e.g., 121596-87-0) may exhibit reduced solubility in aqueous media .

Pharmacological Activity

Carbamates with benzyl moieties are frequently investigated for cholinesterase inhibition. For example, isosorbide-based benzyl carbamates demonstrate selective BuChE inhibition over acetylcholinesterase (AChE), attributed to optimal steric and electronic interactions at the enzyme’s active site .

| Compound | Target Enzyme | Inhibition Profile | Reference |

|---|---|---|---|

| Isosorbide di-ethyl carbamate | BuChE | IC₅₀ = 12 µM (selective) | |

| Benzyl (2-hydroxypyridin-3-yl)carbamate | N/A | No reported bioactivity |

Biological Activity

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉NO₃. It features a benzyl group linked to a carbamate moiety and a 3-hydroxy-2,2-dimethylpropyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various physiological effects depending on the target enzyme or receptor involved.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Lipophilicity: The benzyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes, thereby increasing its bioavailability.

Antimicrobial Activity

Research indicates that carbamates like this compound exhibit significant antimicrobial properties. Studies have shown that related carbamates possess antibacterial and antifungal activities, making them potential candidates for therapeutic applications against microbial infections .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide | 25 | Antibacterial |

| Other related carbamates | Varies | Antifungal |

Pharmacological Research

In pharmacological studies, this compound has been investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes could be harnessed for treating conditions such as neurodegenerative diseases where acetylcholine regulation is crucial.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various carbamates against Bacillus subtilis and Escherichia coli. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Neuropharmacology Research : In a neuropharmacological context, the compound's interaction with acetylcholinesterase was studied. It was found that the compound could significantly inhibit this enzyme, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.

Q & A

Q. What are the recommended synthetic routes for Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzyl carbamates typically involves protecting a primary or secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. For derivatives like this compound, the hydroxyl group may require temporary protection (e.g., silylation or acetylation) to prevent side reactions. A common approach includes:

Amine Protection : React the amine-containing precursor (e.g., 3-hydroxy-2,2-dimethylpropylamine) with benzyl chloroformate in the presence of a base like sodium bicarbonate or triethylamine in anhydrous THF or dichloromethane .

Deprotection of Hydroxyl Groups : If hydroxyl groups are protected during synthesis, use mild acidic (e.g., TFA) or basic hydrolysis to restore functionality .

Purification : Chromatography (silica gel or HPLC) or recrystallization improves purity. Monitor reaction progress via TLC or LC-MS.

Q. Key Optimization Parameters :

- Temperature : Room temperature for Cbz protection to avoid racemization.

- Solvent Choice : THF or DCM for solubility and inertness.

- Stoichiometry : Excess benzyl chloroformate (1.2–1.5 equiv.) ensures complete amine protection .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). ESI or MALDI-TOF is preferred for polar carbamates .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: Acetonitrile/water (0.1% TFA) gradients .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture .

- Handling : Use gloves and PPE to avoid skin contact. Work in a fume hood due to potential dust inhalation .

- Stability Tests : Monitor degradation via periodic HPLC or NMR. Benzyl carbamates are stable at neutral pH but hydrolyze under strongly acidic (pH < 1) or basic (pH > 12) conditions .

Q. What is the role of the benzyl carbamate group in synthetic chemistry, and how does it compare to other protecting groups?

Methodological Answer: The benzyl carbamate (Cbz) group is widely used to protect amines due to:

- Stability : Resists nucleophiles and mild reducing agents but is cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) .

- Advantages Over Alternatives :

- Boc (tert-butyl carbamate) : More acid-labile but less stable to hydrogenolysis.

- Fmoc (fluorenylmethyl carbamate) : Base-labile, suited for solid-phase peptide synthesis.

- Applications : Ideal for multi-step syntheses requiring orthogonal deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism or Rotamers : Low-temperature NMR (–40°C) reduces conformational exchange, sharpening split peaks .

- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.

- Stereochemical Ambiguity : X-ray crystallography or chiral HPLC resolves enantiomeric mixtures .

- Reference Standards : Compare data with structurally validated analogs (e.g., and ) .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study :

- Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C and 60°C.

- Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).

- Kinetic Analysis : Plot degradation rates (k) using first-order kinetics.

| pH | Temperature | Half-Life (t₁/₂) | Primary Degradation Pathway |

|---|---|---|---|

| 1.0 | 60°C | 2 hrs | Acidic hydrolysis |

| 7.4 | 25°C | >30 days | Stable |

| 12.0 | 60°C | 1 hr | Base-catalyzed hydrolysis |

Data adapted from benzyl carbamate stability studies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Carbamate Reactivity : The carbonyl group is electrophilic, susceptible to nucleophilic attack (e.g., by amines or alkoxides). Steric hindrance from the 2,2-dimethylpropyl group slows reactivity compared to less hindered analogs .

- Hydroxyl Group Participation : Intramolecular hydrogen bonding between the hydroxyl and carbamate NH can stabilize transition states, influencing regioselectivity .

- Catalysis : Lewis acids (e.g., ZnCl₂) activate the carbonyl for nucleophilic substitution, as demonstrated in related carbamate syntheses .

Q. How can computational modeling predict the physicochemical properties and bioactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and logP using force fields (e.g., AMBER or CHARMM). Tools like GROMACS simulate hydration free energy .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The hydroxyl and carbamate groups may hydrogen-bond to active sites .

- QSAR Models : Correlate structural descriptors (e.g., molar refractivity, H-bond donors) with observed bioactivity. PubChem data () provide training datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.